Cas no 1415130-43-6 (2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde)

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde
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- インチ: 1S/C8H3BrClF3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
- InChIKey: QKZMNFUCJMHOPS-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=C(Cl)C=C(C(F)(F)F)C=C1Br
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC56968-250mg |
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde |
1415130-43-6 | 95% | 250mg |
£183.00 | 2025-02-21 | |
Apollo Scientific | PC56968-1g |
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde |
1415130-43-6 | 95% | 1g |
£458.00 | 2025-02-21 | |
Apollo Scientific | PC56968-5g |
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde |
1415130-43-6 | 95% | 5g |
£1374.00 | 2025-02-21 | |
abcr | AB599085-250mg |
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde; . |
1415130-43-6 | 250mg |
€365.70 | 2024-07-24 | ||
abcr | AB599085-1g |
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde; . |
1415130-43-6 | 1g |
€855.20 | 2024-07-24 |
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehydeに関する追加情報
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde: A Comprehensive Overview
The compound 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde, identified by the CAS number CAS No. 1415130-43-6, is a highly specialized aromatic aldehyde with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with bromine, chlorine, and a trifluoromethyl group, along with an aldehyde functional group. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde in the development of advanced materials, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The bromine and chlorine substituents on the benzene ring serve as effective coordinating groups, enabling the formation of stable metal-ligand bonds. This property has been exploited in the creation of porous materials with high surface areas, which are promising for gas storage and catalytic applications.
In addition to its role in materials science, this compound has also been investigated for its potential in drug discovery. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their bioavailability when used as pharmacological agents. Researchers have explored the use of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde as a precursor for synthesizing bioactive compounds with anti-inflammatory and anticancer properties.
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent halogenation steps. The challenge lies in achieving high yields while maintaining the integrity of the sensitive functional groups. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
In terms of physical properties, this compound exhibits a melting point of approximately 95°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The UV-vis spectrum of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde shows strong absorption bands in the ultraviolet region, indicating its potential use in photonic applications.
The environmental impact of this compound has also been a topic of recent research. Studies suggest that it undergoes rapid degradation under sunlight exposure, reducing its persistence in aquatic environments. This characteristic is crucial for ensuring its safe use in industrial processes without posing significant risks to ecosystems.
In conclusion, 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in both fundamental research and practical applications. As ongoing studies continue to uncover new potentials for this compound, its role in advancing scientific knowledge and technological innovations is expected to grow significantly.
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